molecular formula C11H16N2O2S B1303629 Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate CAS No. 85803-50-5

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Cat. No. B1303629
CAS No.: 85803-50-5
M. Wt: 240.32 g/mol
InChI Key: YNIWHEQLSSKQCX-UHFFFAOYSA-N
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Patent
US04515792

Procedure details

A solution of ethyl 3-(2-thienyl)piperazine-carboxylate (27.2 g, 0.11 mol; Preparation 2) in diethyl ether (300 ml) is added to a stirred suspension of lithium aluminum hydride (10.8 g, 0.28 mol) in diethyl ether (1300 ml). The mixture is refluxed for 12 h, cooled to room temperature and worked up as described in "Reagents for Organic Synthesis" , Fieser, L. F. and Fieser, M., John Wiley and Sons, Inc., New York, N.Y. 1967, p. 583. The ether solution is dried (potassium carbonate) and evaporated to give 1-methyl-3-(2-thienyl)piperazine as a light yellow oil, which is characterized as the maleate salt (m.p. 123°-124.5° C.), which is prepared in the manner described in Preparation 2.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[NH:11][CH2:10][CH2:9][N:8]([C:12](OCC)=O)[CH2:7]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:12][N:8]1[CH2:9][CH2:10][NH:11][CH:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
S1C(=CC=C1)C1CN(CCN1)C(=O)OCC
Name
Quantity
10.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
as described in "Reagents for Organic Synthesis" , Fieser, L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried (potassium carbonate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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